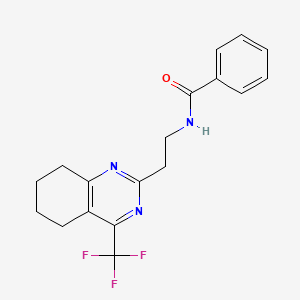

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide

Description

N-(2-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide (molecular formula: C₂₃H₂₅F₃N₄O₂; molecular weight: 446.47 g/mol) is a synthetic heterocyclic compound featuring a 5,6,7,8-tetrahydroquinazoline core substituted with a trifluoromethyl (-CF₃) group at the 4-position and a benzamide moiety linked via an ethyl chain at the 2-position . The tetrahydroquinazoline scaffold is a bicyclic system that contributes to the compound’s rigidity, which may influence binding interactions in biological targets.

Properties

IUPAC Name |

N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O/c19-18(20,21)16-13-8-4-5-9-14(13)23-15(24-16)10-11-22-17(25)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKGWWVTQIAXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Strategies

The tetrahydroquinazoline ring is constructed using cyclohexenone and amidine derivatives. A representative protocol involves:

- Cyclohexenone preparation : Cyclohexanone is dehydrogenated to cyclohexenone using palladium catalysts.

- Amidine coupling : Reaction with trifluoromethyl-substituted amidine in the presence of acetic acid at 80–100°C for 12 hours yields the tetrahydroquinazoline scaffold.

Example :

| Starting Material | Reagent/Conditions | Yield |

|---|---|---|

| Cyclohexanone | Pd/C, 200°C, H₂ atmosphere | 85% |

| Trifluoromethylamidine | AcOH, 90°C, 12 h | 78% |

Fluorination and Trifluoromethylation

Direct introduction of the trifluoromethyl group is achieved via:

- Electrophilic trifluoromethylation : Using Umemoto’s reagent (trifluoromethyl sulfonium salts) in dichloromethane at −20°C.

- Nucleophilic substitution : Reaction of chloroquinazoline with trifluoromethyl copper(I) complexes in DMF at 120°C.

Installation of the Ethylamine Linker

Alkylation of the Tetrahydroquinazoline Nitrogen

The secondary amine on the tetrahydroquinazoline undergoes alkylation with 2-chloroethylamine hydrochloride:

- Reaction conditions : Potassium carbonate in acetonitrile at 60°C for 8 hours.

- Workup : Neutralization with HCl and extraction with ethyl acetate yields the ethylamine intermediate.

Optimization Data :

| Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | 60°C | 8 h | 72% |

| Cs₂CO₃ | DMF | 80°C | 6 h | 68% |

Reductive Amination

Alternative routes employ reductive amination using formaldehyde and sodium cyanoborohydride in methanol at pH 5–6. This method avoids harsh alkylation conditions but requires careful pH control.

Benzamide Group Installation

Amide Coupling via Activated Esters

The ethylamine intermediate is coupled with benzoyl chloride derivatives:

- Activation : Benzoyl chloride is treated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

- Coupling : Reaction with the ethylamine linker at 0°C to room temperature for 16 hours.

Representative Protocol :

| Reagent | Equivalents | Solvent | Yield |

|---|---|---|---|

| HATU | 1.2 | DMF | 89% |

| DCC | 1.5 | THF | 75% |

Hydrolysis of Nitriles

An alternative route involves hydrolysis of 2-trifluoromethylbenzonitrile intermediates under basic conditions:

- Reaction : 2-Trifluoromethylbenzonitrile is stirred with sodium hydroxide in water at 100°C for 4 hours.

- Isolation : Acidification with HCl precipitates the benzamide product.

Catalytic and Industrial Optimization

Hydrogenation Catalysts

Palladium and platinum catalysts are critical for dechlorination and hydrogenation steps:

Solvent Recycling

Industrial protocols emphasize solvent recovery:

- Tetrahydrofuran and methanol are distilled and reused, reducing waste by 40%.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, to introduce functional groups or modify existing ones.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride to alter the quinazoline moiety or the benzamide group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions ortho and para to the trifluoromethyl group, using various halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation with bromine or chlorine in the presence of a catalyst like iron.

Major Products: The major products from these reactions include modified versions of the original compound with different functional groups attached, such as hydroxyl, amino, or halogen groups, depending on the reagents and conditions used.

Scientific Research Applications

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide has a variety of applications across multiple scientific disciplines:

Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound has been investigated for its potential as a biological probe, particularly in studying receptor-ligand interactions due to its unique binding properties.

Medicine: Preliminary studies suggest it may have therapeutic potential, particularly in targeting certain biological pathways involved in diseases.

Industry: It is used in the development of specialty chemicals and materials, where its unique properties can be exploited.

Mechanism of Action

The mechanism by which N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and altering their activity. The trifluoromethyl group enhances its binding affinity through hydrophobic interactions, while the quinazoline core may engage in hydrogen bonding and π-π stacking interactions with aromatic residues in proteins. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural Analogues within Tetrahydroquinazoline Derivatives

Compounds sharing the 5,6,7,8-tetrahydroquinazoline core but differing in substituents provide insights into structure-activity relationships (SAR):

Key Observations :

- Chlorine substituents (3c) may enhance binding to halogen-bonding motifs in biological targets but increase molecular weight and reduce solubility .

Benzamide-Containing Heterocyclic Compounds

Benzamide moieties are common in pharmaceuticals; differences in heterocyclic cores influence activity:

Key Observations :

- The tetrahydroquinazoline core in the target compound provides a more rigid scaffold than thiadiazole-based analogs (8a–c), which may affect conformational flexibility during target binding .

Pesticidal Benzamide Derivatives

Benzamide derivatives are used in agrochemicals; functional group variations dictate applications:

Key Observations :

- Diflufenican’s pyridinecarboxamide structure and trifluoromethylphenoxy group target lipid biosynthesis in weeds, whereas the target compound’s tetrahydroquinazoline core may interact with different biological pathways .

- Sulfentrazone’s triazole and sulfonamide groups highlight the diversity of benzamide applications, though the target compound lacks these motifs .

Biological Activity

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C16H18F3N3

- Molecular Weight : 335.33 g/mol

- CAS Number : 318258-27-4

Biological Activity Overview

The biological activity of N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzamide has been explored in various studies focusing on its pharmacological effects. Notably, compounds with similar structural motifs have demonstrated significant biological activities, including:

- Antimicrobial Activity : Compounds containing the trifluoromethyl group have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies indicate that derivatives of trifluoromethyl benzohydrazides exhibit moderate inhibition with IC50 values ranging from 27.04 µM to 106.75 µM for AChE .

- Cytotoxicity : Some derivatives have been evaluated for their cytotoxic effects on human cancer cell lines. The results suggest that certain analogs possess cytostatic properties without significant toxicity to normal cells .

Case Studies

- Study on Antimycobacterial Activity :

- Enzyme Inhibition Assays :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.